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Compound of Interest

Compound Name: Diethyl Succinate

Cat. No.: B104758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diethyl succinate, the diethyl ester of succinic acid, is a highly versatile and valuable building

block in organic synthesis.[1][2] Its symmetrical structure, featuring two ester functionalities,

allows it to participate in a wide array of chemical transformations, making it an essential

precursor for the synthesis of pharmaceuticals, dyes, pigments, and other complex organic

molecules.[3][4] This document provides detailed application notes and experimental protocols

for key reactions involving diethyl succinate, intended to serve as a comprehensive resource

for researchers in both academic and industrial settings.

Physical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of diethyl succinate is

crucial for its effective use in the laboratory.

Table 1: Physical Properties of Diethyl Succinate
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Property Value Reference(s)

Molecular Formula C₈H₁₄O₄ [2]

Molar Mass 174.19 g/mol [2]

Appearance Colorless liquid [2]

Density 1.047 g/mL [2]

Boiling Point 217-218 °C [5]

Melting Point -21 °C [5]

Flash Point 90 °C [5]

Refractive Index (n²⁰/D) 1.420 [6]

Solubility
Slightly soluble in water;

soluble in ethanol and ether.
[2]

Table 2: Spectroscopic Data of Diethyl Succinate

Technique Key Data Reference(s)

¹H NMR
δ 1.21 (t, 6H), 2.56 (s, 4H),

4.10 (q, 4H)
[7]

¹³C NMR δ 14.0, 29.0, 60.3, 172.2 ppm [7]

IR (cm⁻¹)
Carbonyl (C=O) stretch around

1730 cm⁻¹

Key Synthetic Applications and Protocols
Diethyl succinate is a cornerstone reagent in several name reactions and a precursor to a

variety of important synthetic intermediates.

Stobbe Condensation
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a dialkyl

succinate and a ketone or aldehyde, catalyzed by a strong base, to yield an alkylidenesuccinic
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acid or its corresponding ester.[6][8] This reaction is particularly useful for the synthesis of

substituted succinic acids and for extending carbon chains.

Application Note: The Stobbe condensation provides a reliable method for the synthesis of β-

carbethoxy-γ,γ-diphenylvinylacetic acid from diethyl succinate and benzophenone. This

product can serve as a precursor for various polycyclic and pharmacologically active

molecules. The reaction proceeds through a γ-lactone intermediate, which undergoes ring-

opening to give the final product.[8]

Reactants

Reaction Work-up Product

Diethyl Succinate

Stobbe CondensationBenzophenone

Potassium t-butoxide

Catalyst

Acidic Hydrolysis Extraction β-carbethoxy-γ,γ-
diphenylvinylacetic acid
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Caption: Workflow for the Stobbe Condensation.

Experimental Protocol: Synthesis of β-Carbethoxy-γ,γ-diphenylvinylacetic Acid

Materials:

Potassium metal (4.3 g, 0.11 g-atom)

Anhydrous tert-butyl alcohol (125 mL)
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Diethyl succinate (19.1 g, 0.11 mole)

Benzophenone (18.2 g, 0.10 mole)

Anhydrous benzene (100 mL)

Dilute hydrochloric acid

Ether

Saturated sodium chloride solution

Anhydrous magnesium sulfate

Procedure:

In a 500-mL round-bottomed flask equipped with a reflux condenser, prepare a solution of

potassium tert-butoxide by cautiously adding potassium metal to tert-butyl alcohol.

After all the potassium has reacted, add a solution of benzophenone and diethyl
succinate in anhydrous benzene.

Reflux the mixture for 30 minutes, during which a solid potassium salt of the product will

precipitate.

Cool the reaction mixture and add 100 mL of water. Separate the benzene layer.

Extract the aqueous layer with ether to remove any unreacted benzophenone and tert-

butyl alcohol.

Acidify the aqueous solution with dilute hydrochloric acid. The product will separate as an

oil.

Extract the product with ether. Wash the ethereal solution with water and then with a

saturated sodium chloride solution.

Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent

to obtain the crude product.
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Recrystallize the crude product from a mixture of petroleum ether and benzene to yield

pure β-carbethoxy-γ,γ-diphenylvinylacetic acid.

Quantitative Data:

Yield: 80-85%

Melting Point: 152-153 °C

Acyloin Condensation
The acyloin condensation is a reductive coupling of two ester groups in the presence of

metallic sodium to form an α-hydroxy ketone, known as an acyloin. The intramolecular version

of this reaction is a powerful tool for the formation of cyclic compounds.

Application Note: Diethyl succinate undergoes an intramolecular acyloin condensation to

produce 2-hydroxycyclobutanone.[2] This reaction is particularly noteworthy as it provides a

route to a four-membered ring system. The use of chlorotrimethylsilane as a trapping agent for

the intermediate enediolate can significantly improve the yield by preventing side reactions like

the Dieckmann condensation.[9][10]

Starting Material
Reaction Steps Work-up Product

Diethyl Succinate Radical Anion
Formation

2 Na Dimerization Alkoxide
Elimination Further Reduction2 Na Enediolate

Formation
Acidic Work-up
(Protonation)

H₃O⁺ 2-Hydroxycyclobutanone
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Caption: Mechanism of the Acyloin Condensation.

Experimental Protocol: Synthesis of 2-Hydroxycyclobutanone via Acyloin Condensation with

TMS-Cl Trapping[9]

Materials:
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Sodium metal (9.6-9.8 g, ~0.4 g-atom)

Anhydrous solvent (e.g., toluene or ether, 250-300 mL)

Diethyl succinate (17.4 g, 0.100 mole)

Chlorotrimethylsilane (45-50 g, ~0.4 mole)

Anhydrous methanol

Concentrated hydrochloric acid

Procedure:

In a flame-dried, three-necked flask equipped with a high-speed stirrer, reflux condenser,

and an addition funnel, place the anhydrous solvent and freshly cut sodium.

Heat the solvent to reflux and stir at high speed until the sodium is fully dispersed.

Reduce the stirrer speed and add a mixture of diethyl succinate and

chlorotrimethylsilane in the anhydrous solvent over 1-3 hours. The reaction is exothermic.

Maintain the mixture at reflux during and after the addition for several hours.

Cool the reaction mixture and filter to remove sodium chloride.

Distill the filtrate to obtain 1,2-bis(trimethylsilyloxy)cyclobutene.

For hydrolysis, dissolve the silylated product in anhydrous methanol and add a few drops

of concentrated hydrochloric acid.

Stir the mixture at room temperature for 30 minutes.

Neutralize the acid with anhydrous sodium carbonate, filter, and carefully distill the

methanol.

Distill the residue under reduced pressure to obtain 2-hydroxycyclobutanone.

Quantitative Data:
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Yield of 1,2-bis(trimethylsilyloxy)cyclobutene: 77-86%

Yield of 2-Hydroxycyclobutanone (from hydrolysis): 55-65%

Dieckmann Condensation (Self-Condensation)
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a

β-keto ester.[1] While typically used for forming 5- and 6-membered rings from 1,6- and 1,7-

diesters respectively, the reaction of diethyl succinate (a 1,4-diester) under Dieckmann

conditions leads to an intermolecular self-condensation.

Application Note: The self-condensation of diethyl succinate in the presence of sodium metal

or sodium ethoxide yields diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. This product is a

valuable intermediate for the synthesis of 1,4-cyclohexanedione and its derivatives.

Diethyl Succinate
(2 molecules)

Intermolecular
Claisen Condensation

Base (NaOEt)

Intramolecular
Nucleophilic Acyl

Substitution

Diethyl 2,5-dioxo-
cyclohexane-1,4-dicarboxylate
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Caption: Logical steps in the self-condensation of diethyl succinate.

Experimental Protocol: Synthesis of Diethyl 2,5-Dioxocyclohexane-1,4-dicarboxylate

Materials:

Granulated sodium (10 g)

Diethyl succinate (38 g)

Absolute alcohol (a few drops)

Dilute hydrochloric acid

Alcohol for recrystallization

Procedure:

To 38 g of diethyl succinate containing a few drops of absolute alcohol, add 10 g of

granulated sodium.

Allow the mixture to stand for ten days.

Break up the resulting solid mass and make it faintly acidic with dilute hydrochloric acid.

Collect the insoluble portion by filtration.

Recrystallize the crude product from alcohol.

Quantitative Data:

Yield: 64-68% (based on a similar procedure)

Melting Point: 126 °C

Synthesis of Heterocyclic Precursors

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b104758?utm_src=pdf-body-img
https://www.benchchem.com/product/b104758?utm_src=pdf-body
https://www.benchchem.com/product/b104758?utm_src=pdf-body
https://www.benchchem.com/product/b104758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diethyl succinate is a valuable starting material for the synthesis of various heterocyclic

compounds, which are core structures in many pharmaceuticals.

Application Note: Diethyl succinate can react with hydrazine hydrate to form succinic

dihydrazide. This dihydrazide is a key intermediate for the synthesis of various nitrogen-

containing heterocycles, such as pyridazines and pyrazoles, through subsequent condensation

reactions with dicarbonyl compounds.

Experimental Protocol: Synthesis of Succinic Dihydrazide[5]

Materials:

Diethyl succinate (1 mole)

Hydrazine hydrate (80%, 1.2 moles)

Procedure:

In a round-bottomed flask equipped with a reflux condenser and a distillation setup,

combine diethyl succinate and hydrazine hydrate.

Heat the mixture to reflux for 30 minutes.

Control the temperature of the reaction system at 95-115 °C and distill off the ethanol and

water byproducts.

After approximately 6 hours, stop heating and allow the mixture to cool.

Remove excess hydrazine hydrate and any remaining diethyl succinate by vacuum

distillation to obtain the solid product, succinic dihydrazide.

Quantitative Data:

Yield: 89%

Conclusion
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Diethyl succinate's rich and diverse reactivity makes it an indispensable tool in the arsenal of

the synthetic organic chemist. The protocols detailed herein for the Stobbe, Acyloin, and

Dieckmann condensations, as well as for the synthesis of heterocyclic precursors, provide a

solid foundation for its application in the synthesis of a wide range of target molecules. The

structured presentation of quantitative data and detailed methodologies aims to facilitate the

efficient and successful implementation of these reactions in a research and development

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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